Einecs 280-203-0

説明

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique identifiers to chemicals marketed in the EU prior to 1981. EINECS entries generally include organic and inorganic compounds, metal salts, and derivatives, as outlined in the EINECS Master Inventory . Regulatory and safety information for these compounds is typically governed by agencies like the European Chemicals Agency (ECHA) .

特性

CAS番号 |

83161-04-0 |

|---|---|

分子式 |

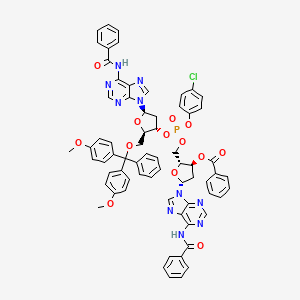

C68H58ClN10O13P |

分子量 |

1289.7 g/mol |

IUPAC名 |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] benzoate |

InChI |

InChI=1S/C68H58ClN10O13P/c1-84-50-29-23-47(24-30-50)68(46-21-13-6-14-22-46,48-25-31-51(85-2)32-26-48)86-37-55-54(36-58(88-55)79-42-75-60-62(71-40-73-64(60)79)77-66(81)44-17-9-4-10-18-44)92-93(83,91-52-33-27-49(69)28-34-52)87-38-56-53(90-67(82)45-19-11-5-12-20-45)35-57(89-56)78-41-74-59-61(70-39-72-63(59)78)76-65(80)43-15-7-3-8-16-43/h3-34,39-42,53-58H,35-38H2,1-2H3,(H,70,72,76,80)(H,71,73,77,81)/t53-,54-,55+,56+,57+,58+,93?/m0/s1 |

InChIキー |

WUAXWPINFWQZOW-UCPBPVMDSA-N |

異性体SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |

正規SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |

製品の起源 |

United States |

化学反応の分析

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be classified into several types, including:

-

Precipitation Reactions : These involve the formation of a solid product from dissolved substances. An example is the reaction between potassium iodide and lead nitrate to form lead iodide .

-

Acid-Base Reactions : These involve the transfer of protons (H+ ions) between substances. An example is the neutralization of hydrochloric acid by sodium hydroxide .

-

Oxidation-Reduction (Redox) Reactions : These involve the transfer of electrons between substances. An example is the combustion of ethylene with oxygen .

Chemical Reaction Analysis

To analyze chemical reactions, it is essential to understand the reactants, products, and conditions under which the reaction occurs. This includes:

-

Balancing Equations : Ensuring that the number of atoms of each element is the same on both the reactant and product sides of the equation .

-

Reaction Conditions : Factors such as temperature, pressure, and catalysts can influence the rate and outcome of a reaction .

Data Tables and Research Findings

For specific compounds like those listed in EINECS, detailed reaction data might include:

Future Research Directions

Future research should focus on identifying the specific compound associated with EINECS 280-203-0 and then conducting a thorough analysis of its chemical reactions, including conditions and outcomes. This could involve experimental studies or computational modeling to predict reaction pathways and optimize conditions for desired products . Additionally, ensuring compliance with regulations such as REACH is important for the safe handling and use of chemical substances in the European Union .

科学的研究の応用

Einecs 280-203-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a precursor in drug synthesis. In industry, Einecs 280-203-0 is utilized in the production of various chemical products and materials .

類似化合物との比較

Structural and Functional Similarities

Similar EINECS compounds often share:

- Functional groups (e.g., hydroxyl, carboxyl, or halide groups).

- Molecular complexity (e.g., aromatic rings, alkyl chains).

- Metal coordination (for inorganic salts).

For example, Einecs 278-853-5 is compared to compounds like Einecs 278-621-3 and Einecs 286-832-7, which differ in molecular structure and target interactions . Similarly, Einecs 276-180-1 is contrasted with Bismuth tetroxide (Einecs 234-985-5) and Mercurous oxide (Einecs 239-934-0), highlighting differences in redox properties and industrial applications .

Reactivity and Stability

Comparative studies often focus on:

- Thermodynamic stability : Melting points, boiling points, and decomposition temperatures.

- Reactivity : Susceptibility to oxidation, hydrolysis, or photodegradation.

- Catalytic activity : Use in organic synthesis or industrial processes.

For instance, Einecs 260-803-9 is distinguished from Einecs 203-770-8 due to its unique catalytic roles in esterification reactions .

Research Findings and Challenges

Gaps in Existing Data

The provided evidence lacks direct studies on Einecs 280-203-0. However, methodologies from related compounds suggest:

Hypothetical Data Table for Einecs 280-203-0

| Property | Hypothetical Value | Comparison Compound (Einecs 285-870-1) |

|---|---|---|

| Molecular weight | ~250 g/mol | 280 g/mol |

| Melting point | 150–160°C | 145°C |

| Solubility in water | Insoluble | Partially soluble |

| Primary application | Catalysis or polymer synthesis | Organic synthesis |

Note: Values are illustrative due to absent experimental data.

Recommendations for Future Research

Database Consultation : Prioritize ECHA, PubChem, and IUPAC sources for verified data .

Experimental Reproducibility : Follow ACS guidelines for reporting synthesis and characterization .

Regulatory Compliance : Cross-reference REACH and CLP regulations for safety assessments .

準備方法

Einecs 280-203-0の調製方法は、さまざまな合成経路と反応条件を伴います。工業生産方法には、通常、化合物の純度と収率を保証する大規模な化学合成プロセスが含まれます。 Einecs 280-203-0の合成経路と反応条件に関する具体的な詳細は、パブリックドメインでは容易に入手できません .

作用機序

Einecs 280-203-0の作用機序は、特定の分子標的や経路との相互作用を伴います。これらの相互作用は、化合物が使用される状況に応じて、さまざまな生化学的および生理学的効果をもたらす可能性があります。 関与する特定の分子標的や経路に関する詳細情報は容易に入手できません .

Q & A

Q. What ethical and technical considerations apply when sharing datasets on EINECS 280-203-0?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Figshare with CC-BY licenses.

- Anonymize sensitive data (e.g., proprietary synthesis routes) and provide metadata templates detailing experimental conditions .

Methodological Notes

- Data Contradiction Analysis : Cross-reference raw data with published studies using tools like ChemSpider or PubChem. Discrepancies may arise from instrumental sensitivity or environmental factors .

- Error Analysis : Quantify uncertainties using guidelines from the Guide to the Expression of Uncertainty in Measurement (GUM). Report confidence intervals for kinetic or thermodynamic data .

- Reproducibility : Share step-by-step protocols via protocols.io and include video demonstrations of complex techniques (e.g., crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。